molecular formula C14H6ClN3O6 B4696222 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one

7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B4696222
M. Wt: 347.66 g/mol
InChI Key: WSVLEESHHBSVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, also known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe for the detection of amino acids, peptides, and proteins. NBD-Cl is also used in the synthesis of various organic compounds and in the development of new drugs.

Mechanism of Action

7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one works by binding to the amino group of amino acids and peptides, forming a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the concentration of the amino acid or peptide. The mechanism of action of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is well understood and has been extensively studied.
Biochemical and Physiological Effects:
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is a non-toxic reagent and does not have any known biochemical or physiological effects. It is a highly specific and sensitive probe for the detection of amino acids, peptides, and proteins. 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively tested for its biocompatibility and has been found to be safe for use in biological systems.

Advantages and Limitations for Lab Experiments

The main advantage of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is its high sensitivity and selectivity for the detection of amino acids, peptides, and proteins. It is also easy to use and can be incorporated into a wide range of experimental protocols. The main limitation of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is its cost, which can be prohibitive for some research groups.

Future Directions

There are several future directions for the use of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one in scientific research. One area of research is the development of new fluorescent probes based on the 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one scaffold. These probes could be used to detect other biomolecules, such as nucleic acids and carbohydrates. Another area of research is the use of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one in the development of new drugs for the treatment of cancer and other diseases. Finally, 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one could be used in the development of new diagnostic assays for the detection of biomarkers in clinical samples.

Scientific Research Applications

7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of amino acids, peptides, and proteins. 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one can be used to study protein-protein interactions, protein folding, and enzyme kinetics. It is also used in the development of new drugs, particularly in the field of cancer research.

properties

IUPAC Name

7-chloro-2-(3,5-dinitrophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClN3O6/c15-8-1-2-11-12(5-8)16-13(24-14(11)19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLEESHHBSVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(OC2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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